molecular formula C18H27N3O3 B1318701 4-Benzyl-1-(Boc-amino-acetyl)-piperazine CAS No. 671212-34-3

4-Benzyl-1-(Boc-amino-acetyl)-piperazine

Cat. No.: B1318701
CAS No.: 671212-34-3
M. Wt: 333.4 g/mol
InChI Key: QKFOEFYDUDKSJM-UHFFFAOYSA-N
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Description

4-Benzyl-1-(Boc-amino-acetyl)-piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. The compound features a benzyl group, a Boc-protected amino group, and an acetyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(Boc-amino-acetyl)-piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Benzyl Group: Benzylation of the piperazine ring can be achieved using benzyl halides under basic conditions.

    Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and drug development.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: May be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(Boc-amino-acetyl)-piperazine depends on its specific interactions with molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, revealing the active amine that interacts with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: Lacks the Boc-amino-acetyl group, simpler structure.

    1-(Boc-amino-acetyl)-piperazine: Lacks the benzyl group, different pharmacological profile.

    N-Benzylpiperazine (BZP): Known for its stimulant properties, lacks the Boc-amino-acetyl group.

Uniqueness

4-Benzyl-1-(Boc-amino-acetyl)-piperazine is unique due to the presence of both the benzyl and Boc-amino-acetyl groups, which may confer distinct pharmacological properties and synthetic utility.

Properties

IUPAC Name

tert-butyl N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)19-13-16(22)21-11-9-20(10-12-21)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFOEFYDUDKSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590448
Record name tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671212-34-3
Record name tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DIPEA (22.14 g, 171.3 mmol) was added to a stirred solution of tert-butoxycarbonylamino-acetic acid (10 g, 57.1 mmol) in DMF (40 mL). HOBT (9.25 g, 68.5 mmol) and EDCI.HCl (12.61 g, 68.5 mmol) were then added at room temperature. After 2 minutes N-benzylpiperazine (12.1 g, 68.5 mmol) was added, and the resulting mixture was stirred at room temperature overnight. Cold water was then added and the product was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 13.4 g (70.5% yield) of [2-(4-benzyl-piperazin-1-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester as white powder. 1H NMR (CDCl3): δ 7.3 (m, 5H), 5.5 (bs, 1H), 4.0 (d, 2H), 3.7-3.6 (t, 2H), 2.5 (s, 2H), 3.4 (t, 2H), 2.4 (s, 4H), 1.3 (s, 9H).
Name
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
12.61 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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